molecular formula C36H68N10O9 B12571678 L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysine CAS No. 190015-02-2

L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysine

Cat. No.: B12571678
CAS No.: 190015-02-2
M. Wt: 785.0 g/mol
InChI Key: HCWBAGGADRRKKE-YIFHRVGISA-N
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Description

L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysine is a peptide composed of seven amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This particular peptide sequence may have unique properties due to the specific arrangement of its amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific reagents for amino acid substitution, such as carbodiimides for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in modified lysine residues, while substitution reactions can yield peptide analogs with different amino acid sequences.

Scientific Research Applications

    Chemistry: Studying the peptide’s chemical properties and reactions.

    Biology: Investigating its role in biological processes and interactions with other biomolecules.

    Medicine: Exploring its therapeutic potential, such as antimicrobial or anticancer activities.

    Industry: Utilizing the peptide in the development of new materials or biotechnological applications.

Mechanism of Action

The mechanism of action of L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysine depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or cell membranes. These interactions can trigger various cellular pathways, leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

    L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-arginine: Similar structure with an arginine residue instead of lysine.

    L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-histidine: Similar structure with a histidine residue instead of lysine.

Uniqueness

L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysine is unique due to its specific amino acid sequence, which can confer distinct biological properties and activities. The presence of multiple lysine residues may enhance its interaction with negatively charged molecules or cell membranes.

Properties

CAS No.

190015-02-2

Molecular Formula

C36H68N10O9

Molecular Weight

785.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C36H68N10O9/c1-7-22(6)30(35(53)44-25(36(54)55)13-9-11-15-38)46-32(50)24(12-8-10-14-37)43-34(52)27(17-21(4)5)45-33(51)26(16-20(2)3)42-29(48)19-41-31(49)23(39)18-28(40)47/h20-27,30H,7-19,37-39H2,1-6H3,(H2,40,47)(H,41,49)(H,42,48)(H,43,52)(H,44,53)(H,45,51)(H,46,50)(H,54,55)/t22-,23-,24-,25-,26-,27-,30-/m0/s1

InChI Key

HCWBAGGADRRKKE-YIFHRVGISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)N

Origin of Product

United States

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